molecular formula C21H16N4O4S B11003642 Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11003642
M. Wt: 420.4 g/mol
InChI Key: HKTYGOWFTBHIMV-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a thiazole ring, a phthalazine moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .

Scientific Research Applications

Methyl 2-[(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H16N4O4S/c1-25-19(27)14-11-7-6-10-13(14)15(24-25)18(26)23-21-22-16(20(28)29-2)17(30-21)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,22,23,26)

InChI Key

HKTYGOWFTBHIMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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